2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine
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Overview
Description
2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine is a compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine involves several steps. One common method includes the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol to obtain the desired product . The reaction conditions typically involve the use of specific reagents and solvents to ensure high purity and yield.
Chemical Reactions Analysis
2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antitumor activity, particularly in cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine involves the inhibition of DNA-dependent protein kinase (DNA-PK) activity. DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks and the regulation of the cell cycle. By inhibiting DNA-PK, this compound can prevent the repair of damaged DNA, leading to cell death in cancer cells .
Comparison with Similar Compounds
2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline derivative with antitumor activity.
Afatinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.
What sets this compound apart is its specific inhibition of DNA-PK, making it a unique candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H17ClN4O/c19-18-21-16-4-2-1-3-15(16)17(22-18)20-13-5-7-14(8-6-13)23-9-11-24-12-10-23/h1-8H,9-12H2,(H,20,21,22) |
InChI Key |
JRCLHUICOHCXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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